2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
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Overview
Description
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide is a chemical compound with the molecular formula C14H10ClF2NO2. It is part of the benzamide family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The compound’s structure includes a benzamide core substituted with chloro, difluorophenyl, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzoic acid and 2,4-difluoroaniline.
Activation: The carboxylic acid group of 2-chloro-3-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Coupling Reaction: The activated acyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base like triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new benzamide derivatives with different substituents.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)nicotinamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Uniqueness
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro, difluorophenyl, and methoxy groups provides a distinct set of properties that can be advantageous in specific applications, such as increased lipophilicity or enhanced binding affinity to biological targets.
Properties
CAS No. |
853332-98-6 |
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Molecular Formula |
C14H10ClF2NO2 |
Molecular Weight |
297.68 g/mol |
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-12-4-2-3-9(13(12)15)14(19)18-11-6-5-8(16)7-10(11)17/h2-7H,1H3,(H,18,19) |
InChI Key |
PQXIFQBHDKHOJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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